Prostaglandin D2 Dopamine-d4
Description
Overview of Prostaglandin (B15479496) D2 (PGD2) in Biological Systems
Prostaglandin D2 is a major prostanoid produced predominantly by mast cells, but also by Th2 lymphocytes, dendritic cells, and in the brain. wikipedia.orgnih.gov It has emerged as a key mediator in allergic diseases such as asthma. wikipedia.orgnih.gov
The synthesis of PGD2 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. youtube.com Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). youtube.comnih.gov The final step involves the isomerization of PGH2 to PGD2, a reaction catalyzed by specific PGD synthase (PGDS) enzymes. wikipedia.orgyoutube.com There are two main types of PGDS: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). nih.govfrontiersin.org
Once synthesized and released, PGD2 has a short half-life and is rapidly metabolized to various products. Pharmacological inhibition of H-PGDS in human mast cells has been shown to block PGD2 formation and redirect PGH2 metabolism towards the synthesis of other prostanoids like Thromboxane A2 (TXA2) and Prostaglandin E2 (PGE2). nih.gov
PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govpnas.orgersnet.org
DP1 Receptor: The DP1 receptor is coupled to the Gs protein. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). frontiersin.org This signaling pathway is typically associated with vasodilation and the inhibition of platelet aggregation. frontiersin.orgontosight.ai
DP2 Receptor (CRTH2): The DP2 receptor is structurally different from other prostanoid receptors and is more closely related to chemoattractant receptors. pnas.org It couples to the Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. nih.gov This pathway is primarily involved in mediating pro-inflammatory responses, including the chemotaxis and activation of Th2 cells, eosinophils, and basophils. nih.govpnas.orgnih.gov
Recent structural studies have provided insights into how PGD2 and other ligands bind to and activate the DP2 receptor, revealing the crucial role of intracellular loop 1 and helix 8 in coupling with the Gi protein. pnas.org
Preclinical studies have elucidated the multifaceted roles of PGD2 in both health and disease.
Allergic Inflammation: PGD2 is a central player in allergic inflammation. nih.gov Through its receptors, it orchestrates the recruitment of key inflammatory cells. nih.govnih.gov The DP2 receptor, in particular, is involved in attracting Th2 lymphocytes and eosinophils to sites of allergic reaction. nih.gov In contrast, the DP1 receptor may play a role in promoting Th2 polarization during the initial sensitization phase to an allergen. nih.govnih.gov
Airway Function: In the airways, PGD2 can cause bronchoconstriction and is implicated in the symptoms of asthma. wikipedia.orgersnet.org Studies in guinea pig models show that PGD2 can induce coughing, a response mediated by the DP1 receptor's activation of sensory nerves. ersnet.orgersnet.org Interestingly, activation of the DP2 receptor was found to inhibit sensory nerve firing, suggesting a complex regulatory role. ersnet.orgersnet.org
Sleep and Body Temperature: In the central nervous system, PGD2 is involved in the regulation of sleep and body temperature, acting in opposition to Prostaglandin E2. wikipedia.orgontosight.ai
Male Sexual Development: PGD2 plays a role in testicular development by working in a feedforward loop with the SOX9 transcription factor. wikipedia.orgnih.gov
Other Roles: PGD2 has been shown to inhibit platelet aggregation, modulate pain, and influence food intake. frontiersin.orgontosight.ainih.gov It is also produced by macrophages during inflammation. wikipedia.org
Overview of Dopamine (B1211576) (DA) in Neurobiological Systems
Dopamine is a vital monoamine and catecholamine neurotransmitter that orchestrates numerous functions within the central nervous system (CNS), including motor control, motivation, reward, cognition, and learning. nih.govwikipedia.orgportlandpress.com Dysregulation of the dopamine system is implicated in several neurological and psychiatric disorders. wikipedia.orgacnp.org
The synthesis of dopamine begins with the amino acid tyrosine. youtube.com This process involves two key enzymatic steps:
Tyrosine to L-DOPA: The enzyme tyrosine hydroxylase (TH) hydroxylates tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in dopamine synthesis. portlandpress.com
L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC) then converts L-DOPA into dopamine. portlandpress.comnih.gov
After its release into the synaptic cleft, dopamine's action is terminated by reuptake via the dopamine transporter (DAT). portlandpress.comyoutube.com Once back in the presynaptic neuron, dopamine is either repackaged into vesicles or degraded. The primary enzymes involved in dopamine metabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which ultimately break dopamine down into inactive metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). portlandpress.comnih.govdrugbank.com
There are five main subtypes of dopamine receptors, all of which are G protein-coupled receptors. They are broadly classified into two families based on their structure and signaling properties. nih.govwikipedia.orgacnp.org
D1-like Receptors (D1 and D5):
Coupling and Signaling: These receptors are coupled to Gs or Golf proteins. wikipedia.orgtandfonline.com Upon activation by dopamine, they stimulate the enzyme adenylyl cyclase, leading to an increase in the production of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov This in turn activates protein kinase A (PKA), which phosphorylates various downstream targets, including the protein DARPP-32. tandfonline.comnih.gov
Function: D1-like receptors are involved in memory, attention, impulse control, and locomotion. nih.gov The D1 receptor is the most abundant dopamine receptor subtype in the CNS. nih.gov
D2-like Receptors (D2, D3, and D4):
Coupling and Signaling: This family of receptors couples to Gi or Go proteins. nih.govwikipedia.org Their activation has the opposite effect of D1-like receptors; they inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. wikipedia.orgtandfonline.comwikipedia.org They can also activate K+ channels and inhibit voltage-gated calcium channels. nih.govwikipedia.org
Dopamine D4 Receptor: The D4 receptor is a member of the D2-like family, encoded by the DRD4 gene. wikipedia.org Like other D2-like receptors, it inhibits adenylyl cyclase. wikipedia.orguniprot.org The D4 receptor is of particular interest due to a high degree of genetic polymorphism in its third intracellular loop, which may affect its signaling efficiency. nih.govfrontiersin.org It is primarily expressed in the cortex, limbic system, and midbrain. frontiersin.orgnih.gov The D4 receptor is involved in a range of functions including emotion, complex behavior, and cognition, and has been implicated in conditions like ADHD and schizophrenia. wikipedia.orgnih.govfrontiersin.org It can form heteromers with other receptors, such as the D2 receptor, which can modulate its signaling properties. uniprot.org
Data Tables
Table 1: Prostaglandin D2 Receptor Characteristics
| Feature | DP1 Receptor | DP2 Receptor (CRTH2) |
|---|---|---|
| G Protein Coupling | Gs | Gi |
| Primary Signaling Pathway | ↑ Adenylyl Cyclase, ↑ cAMP | ↓ Adenylyl Cyclase, ↓ cAMP |
| Key Functions | Vasodilation, Sleep Regulation, Inhibition of Platelet Aggregation, Sensory Nerve Activation (Cough) | Chemoattraction of Th2 cells, Eosinophils, and Basophils; Pro-inflammatory responses |
| Primary Location in Allergy | Dendritic Cells, Mast Cells | Th2 Cells, Eosinophils, Basophils |
Table 2: Dopamine Receptor Family Characteristics
| Feature | D1-like Family (D1, D5) | D2-like Family (D2, D3, D4) |
|---|---|---|
| G Protein Coupling | Gs, Golf | Gi, Go |
| Primary Signaling Pathway | Stimulates Adenylyl Cyclase (↑ cAMP) | Inhibits Adenylyl Cyclase (↓ cAMP) |
| Effect on Neuronal Excitability | Generally Excitatory | Generally Inhibitory |
| Key Functions | Motor activity, Reward, Learning, Memory | Motor control, Motivation, Cognition, Emotional regulation |
| Relative Affinity for Dopamine | Lower | Higher (10- to 100-fold greater than D1-like) |
Roles of Dopamine in Neurological Functions and Preclinical Models
Dopamine is a critical neurotransmitter in the central nervous system, playing a pivotal role in a wide array of physiological and neurological processes. nih.govmdpi.com It is integral to motor control, motivation, the brain's reward system, learning, memory, and attention. clevelandclinic.orgnews-medical.net The dopaminergic system's influence extends to behavior, cognition, mood regulation, and even sleep. clevelandclinic.orgnews-medical.net Dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, Huntington's disease, addiction, and attention deficit hyperactivity disorder (ADHD). nih.govclevelandclinic.org
The profound impact of dopamine on brain function makes it a significant subject of investigation in preclinical research. Animal models are instrumental in understanding the complexities of the dopaminergic system and its role in disease. nih.gov For instance, rats with a knockout of the dopamine transporter (DAT-KO) exhibit hyperdopaminergic activity and are used as a model for ADHD and to some extent, schizophrenia. frontiersin.org Studies in mice have demonstrated that the administration of levodopa (B1675098) can restore dopamine levels and alleviate fatigue-like symptoms, highlighting the link between dopamine metabolism and physical performance. youtube.com Furthermore, recent research using advanced AI to analyze mouse behavior has linked specific movements to the loss of dopamine neurons in the midbrain, offering potential new markers for the early detection of Parkinson's disease. independent.co.uk These preclinical models allow researchers to investigate the consequences of dopamine dysfunction and to test the efficacy of potential therapeutic interventions. nih.govnih.gov
Rationale for the Investigation of Prostaglandin D2 Dopamine (PGD2DA) and its Deuterated Analog (PGD2 Dopamine-d4)
The study of conjugated lipid-neurotransmitter compounds is a burgeoning field in neuroscience, offering a deeper understanding of synaptic communication. nih.govresearchgate.net Lipids are no longer viewed merely as structural components of cell membranes but are recognized as active participants in synaptic processes. nih.govacs.org They are involved in the development and plasticity of synapses, the release of neurotransmitters, and the direct regulation of neurotransmitter receptors. nih.gov
Lipid messengers, such as endocannabinoids and prostaglandins (B1171923), are synthesized on-demand and play crucial roles in neurodevelopment, synaptic plasticity, and inflammation. acs.org The covalent attachment of lipids to proteins, a process known as lipidation, can alter protein function within the synapse. nih.gov Furthermore, there is growing evidence for direct interactions between neurotransmitters and lipids, which can influence signaling processes. nih.gov The conjugation of a lipid like prostaglandin D2 to a neurotransmitter like dopamine creates a novel chemical entity that can be used to probe these complex interactions and potentially modulate neuronal signaling in unique ways.
Stable isotope labeling is a powerful technique in metabolomics and quantitative biochemical analysis. nih.gov The use of stable isotope-labeled analogs, such as Prostaglandin D2 Dopamine-d4, is particularly crucial for accurate quantification of molecules in complex biological samples. nih.govresearchgate.net In mass spectrometry-based analysis, a stable isotope-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). nih.govnih.gov
This mass difference allows the mass spectrometer to distinguish between the endogenous (naturally occurring) compound and the spiked internal standard. nih.gov By adding a known amount of the labeled analog to a sample, researchers can create a standard curve and accurately determine the absolute concentration of the endogenous compound, a method known as stable isotope dilution (SID). nih.gov This approach corrects for variability during sample preparation and analysis, such as extraction efficiency and ionization suppression in the mass spectrometer, leading to highly precise and accurate measurements. nih.gov The use of an authentic stable isotope-labeled analog is superior to using a structural analog as an internal standard because it has the same physicochemical properties as the analyte, ensuring it behaves identically during the analytical process. nih.gov
Compound Information
Properties
Molecular Formula |
C28H37D4NO6 |
|---|---|
Molecular Weight |
491.7 |
InChI |
InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1/i16D2,17D2 |
InChI Key |
LAUDQVBGQWVXEM-PKJJMHKISA-N |
SMILES |
O[C@@H](C1)[C@H](C/C=CCCCC(NC([2H])([2H])C([2H])([2H])C2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O |
Synonyms |
PGD2DA d4; PGD2 Dopamine-d4 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Characterization of Prostaglandin D2 Dopamine D4
Synthetic Pathways for Prostaglandin (B15479496) D2 Dopamine (B1211576) Conjugation.caymanchem.com
The formation of the Prostaglandin D2 (PGD2) dopamine conjugate involves the chemical linking of PGD2 and dopamine. This is typically achieved by forming an amide bond between the carboxylic acid group of PGD2 and the primary amine group of dopamine. This reaction creates the PGD2 dopamine conjugate, a molecule that combines the structures and potential biological activities of both parent compounds. caymanchem.com
Prostaglandins (B1171923), including PGD2, are synthesized in the body from arachidonic acid through a series of enzymatic reactions involving cyclooxygenase (COX) and specific prostaglandin synthases. youtube.com Dopamine, a key neurotransmitter, is synthesized from the amino acid tyrosine. youtube.com The conjugation of these two molecules results in a novel compound with potential roles in both the central nervous system and peripheral tissues. caymanchem.com
Strategies for Deuterium (B1214612) Incorporation into the Dopamine Moiety (e.g., specific positions of d4 labeling).caymanchem.comcaymanchem.com
The "d4" in Prostaglandin D2 Dopamine-d4 signifies that four hydrogen atoms in the dopamine portion of the molecule have been replaced with deuterium atoms. caymanchem.com This isotopic labeling is key to its function as an internal standard. The deuterium atoms are specifically incorporated into the ethylamine (B1201723) side chain of dopamine. caymanchem.com
The formal chemical name for the deuterated dopamine used in this conjugate is 4-(2-aminoethyl-1,1,2,2-d4)-1,2-benzenediol. caymanchem.com This indicates that two deuterium atoms are placed on the carbon adjacent to the amino group (C1) and two are on the carbon adjacent to the benzene (B151609) ring (C2) of the ethylamine chain. caymanchem.com This specific placement is crucial to ensure the stability of the label during biological processing and analysis. The synthesis of deuterated dopamine can be achieved through various methods, often involving the use of deuterated starting materials or reagents in the synthetic process. nih.govgoogle.com
Characterization of Isotopic Purity and Enrichment.caymanchem.comcaymanchem.comcaymanchem.com
The utility of an isotopically labeled internal standard is highly dependent on its isotopic purity and the degree of deuterium enrichment. For this compound, the stated purity is typically ≥99% for deuterated forms (d1-d4). caymanchem.comcaymanchem.com This high level of enrichment is essential to minimize any interference from unlabeled or partially labeled species during mass spectrometric analysis. nih.gov
Mass spectrometry is the primary technique used to confirm isotopic enrichment. By comparing the mass spectrum of the deuterated standard with its non-deuterated counterpart, the incorporation of the four deuterium atoms can be verified, and the percentage of the fully deuterated (d4) form can be quantified. This ensures that the internal standard will behave predictably and provide accurate quantification of the target analyte.
Structural Confirmation of the PGD2 Dopamine-d4 Conjugate.caymanchem.comcaymanchem.comhmdb.ca
The final structure of the this compound conjugate is confirmed using a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This technique verifies the molecular weight of the conjugate. The formula weight of PGD2 Dopamine-d4 is 491.7. caymanchem.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and the specific location of atoms within the molecule. For PGD2 Dopamine-d4, NMR would be used to confirm the successful conjugation of the PGD2 and dopamine-d4 moieties and to verify the positions of the deuterium labels on the dopamine portion of the molecule.
The combination of these analytical methods provides a comprehensive characterization of the PGD2 Dopamine-d4 conjugate, ensuring its identity, purity, and suitability for use in sensitive bioanalytical assays. nih.govhmdb.ca
Advanced Analytical Methodologies Utilizing Prostaglandin D2 Dopamine D4 As an Internal Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for PGD2 Dopamine (B1211576).researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for quantifying prostaglandins (B1171923) and neurotransmitters in biological fluids due to its superior sensitivity, selectivity, and the simplicity of sample preparation. researchgate.netmdpi.com The development of an LC-MS/MS assay for PGD2 Dopamine, using PGD2 Dopamine-d4 as an internal standard, involves a systematic process of optimizing chromatographic conditions and mass spectrometric parameters to achieve reliable and reproducible measurements. elsevierpure.comnih.gov
Deuterated internal standards, such as [2H4]-PGD2, are commonly employed in LC-MS/MS methods to ensure accurate quantification by accounting for any analyte loss or degradation during the extraction and analysis process. nih.govelsevierpure.com This principle is directly applicable to the analysis of a PGD2 Dopamine conjugate, where PGD2 Dopamine-d4 would serve as the ideal internal standard due to its chemical and physical similarity to the analyte.
Effective chromatographic separation is crucial to distinguish the analyte of interest from other endogenous compounds in the matrix, thereby reducing ion suppression and improving analytical accuracy. For compounds like prostaglandins and dopamine, reversed-phase high-performance liquid chromatography (HPLC) is a common approach. nih.gov
Separation is typically achieved using a C18 column, which separates molecules based on their hydrophobicity. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often water with a modifier like formic acid to improve ionization) and an organic component (such as acetonitrile (B52724) or methanol) is employed. nih.gov The gradient is optimized to ensure a short run time while achieving adequate resolution of the PGD2 Dopamine peak from potential interferences. The flow rate and column temperature are also fine-tuned to obtain sharp, symmetrical peaks, which is essential for precise quantification. nih.gov For instance, a rapid separation method might utilize a 100 mm column with 2.2 µm particle size, achieving a total run time of under 6 minutes. nih.gov
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. nih.govresearchgate.net This process involves two stages of mass analysis. First, the precursor ion (the ionized molecule of interest, e.g., [M-H]⁻ for PGD2) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is selected in the third quadrupole (Q3) for detection. researchgate.net
For the PGD2 Dopamine analyte and its PGD2 Dopamine-d4 internal standard, specific MRM transitions would be established. The precursor ion for the analyte would be selected, and its fragmentation pattern studied to identify a stable and abundant product ion. A separate transition would be established for the deuterated internal standard, which will have a precursor ion with a mass shift corresponding to the number of deuterium (B1214612) atoms (in this case, +4 Da). The collision energy and other potentials (like declustering potential and collision cell exit potential) are optimized for each transition to maximize the signal intensity. researchgate.net
Table 1: Hypothetical MRM Transitions for PGD2 Dopamine and PGD2 Dopamine-d4 This table is illustrative, based on known fragmentation of the individual components.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| PGD2 Dopamine | Calculated Value | Hypothetical Fragment | Negative/Positive |
Method validation is performed according to established guidelines to ensure the assay is fit for its intended purpose. turkjps.org Key validation parameters include sensitivity, specificity, linearity, precision, and accuracy.
Sensitivity is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). For similar compounds, LLOQs in the range of 25-50 pg/mL are achievable. nih.govresearchgate.net
Specificity is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard. turkjps.org The use of MRM contributes significantly to the high specificity of the assay.
Linearity is assessed by constructing a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against a range of known concentrations. A linear relationship, with a correlation coefficient (r²) of ≥0.99, is typically required. mdpi.comnih.gov
Precision and Accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The precision, measured as the coefficient of variation (CV%), should generally not exceed 15%, while accuracy should be within 85-115% of the nominal value. nih.govturkjps.org
Table 2: Representative Bioanalytical Method Validation Parameters Data compiled from similar validated assays. nih.govnih.govturkjps.org
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| LLOQ | S/N > 10 | 25-50 pg/mL |
| Intra-day Precision (CV%) | ≤ 15% | < 6% |
| Inter-day Precision (CV%) | ≤ 15% | < 8% |
| Intra-day Accuracy (%) | 85 - 115% | 97 - 104% |
| Inter-day Accuracy (%) | 85 - 115% | 98 - 103% |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.govnih.gov
Prior to the widespread adoption of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a primary method for the analysis of prostaglandins and neurotransmitters. nih.gov GC-MS can be used for the quantitative analysis of PGD2 Dopamine, though it typically requires a chemical derivatization step to increase the volatility and thermal stability of the analyte. nih.gov For example, dopamine can be treated with pentafluoropropionic anhydride (B1165640) (PFP) to form a volatile derivative suitable for GC analysis. nih.gov
Following derivatization, the sample is introduced into the gas chromatograph, where the compound is separated from other components in the gas phase before entering the mass spectrometer. The mass spectrometer is often operated in Selective Ion Monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio are detected, providing high sensitivity and selectivity. nih.gov As with LC-MS/MS, a deuterated internal standard like PGD2 Dopamine-d4 is essential for accurate quantification, correcting for variations during both the derivatization and the analytical run. nih.gov
Application of PGD2 Dopamine-d4 in Quantitative Analysis of Endogenous PGD2 Dopamine in Biological Samples from Research Models.researchgate.netnih.gov
Once a validated analytical method is established, it can be applied to measure the endogenous levels of PGD2 Dopamine in various biological samples from research models. The use of PGD2 Dopamine-d4 as an internal standard is crucial for achieving accurate results in complex matrices such as brain homogenates, plasma, or microdialysis fluid. nih.govnih.gov
For instance, in studies investigating neuro-inflammatory or neuro-degenerative processes in rat models, brain tissue can be collected, homogenized, and subjected to an extraction procedure to isolate the PGD2 Dopamine. nih.gov The deuterated internal standard is added at the very beginning of the sample preparation process to account for any loss during extraction, cleanup, and analysis. researchgate.net By comparing the peak area ratio of the endogenous analyte to the known concentration of the internal standard, and referencing this against the calibration curve, the precise concentration of endogenous PGD2 Dopamine in the sample can be determined. nih.govresearchgate.net This approach has been successfully used to measure endogenous levels of PGD2 in the rat brain and other tissues. nih.govplos.org
Role in Targeted Metabolomics and Lipidomics Approaches
In the fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids, targeted analysis focuses on the precise measurement of a specific, predefined group of molecules. nih.govmedrxiv.org The analytical methodologies developed for PGD2 Dopamine, using PGD2 Dopamine-d4 as an internal standard, fit perfectly within a targeted metabolomics or lipidomics framework.
This targeted approach allows researchers to investigate specific biochemical pathways with high accuracy and sensitivity. nih.gov For example, a study could be designed to simultaneously quantify PGD2 Dopamine, its parent molecules (PGD2 and dopamine), and other related metabolites in a disease model. medrxiv.org The absolute quantification enabled by the use of a stable isotope-labeled internal standard is critical for identifying subtle but significant changes in these pathways that may be associated with disease pathology or in response to therapeutic intervention. nih.gov This provides valuable insights into the molecular mechanisms of disease and can aid in the discovery of novel biomarkers. plos.orgmedrxiv.org
Mechanistic Investigations of Prostaglandin D2 Dopamine in Biological Systems
Receptor Binding and Activation Profiles
The biological effects of PGD2 and Dopamine (B1211576) are initiated by their binding to specific cell surface receptors.
Prostaglandin (B15479496) D2 exerts its effects primarily through two G-protein coupled receptors: the PGD2 receptor 1 (DP1) and the PGD2 receptor 2 (DP2), also known as CRTH2.
DP1 Receptor: Activation of the DP1 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is associated with vasodilation and the inhibition of platelet aggregation.
DP2 Receptor (CRTH2): In contrast, the DP2 receptor couples to inhibitory G proteins (Gi), leading to a decrease in cAMP levels and an increase in intracellular calcium concentration. This receptor is predominantly found on immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, and its activation is linked to allergic and inflammatory responses.
Dopamine's diverse physiological functions are mediated through its interaction with five distinct G-protein coupled receptor subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
D1-like Receptors (D1, D5): These receptors are generally coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in intracellular cAMP. They are widely expressed in the brain, particularly in regions associated with motor control, reward, and cognition.
D2-like Receptors (D2, D3, D4): This family of receptors is coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. They are also involved in modulating ion channel activity. D2-like receptors are key targets for antipsychotic medications and are involved in a wide range of functions including locomotion, hormone secretion, and emotional regulation.
A hypothetical "Prostaglandin D2 Dopamine-d4" conjugate would possess a complex pharmacological profile, potentially interacting with both prostaglandin and dopamine receptors. The affinity and efficacy at each receptor would depend on the specific chemical linkage and three-dimensional structure of the conjugate. It is plausible that such a molecule could act as a dual agonist, an agonist at one receptor type and an antagonist at another, or exhibit biased agonism, preferentially activating certain signaling pathways over others. However, without experimental data, any discussion of its comparative pharmacology remains speculative.
Intracellular Signaling Cascades Mediated by PGD2 and Dopamine
The binding of PGD2 and Dopamine to their respective receptors triggers a cascade of intracellular events that ultimately determine the cellular response.
The signaling pathways for PGD2 are receptor-dependent:
DP1 signaling primarily involves the Gs-adenylyl cyclase-cAMP pathway, leading to the activation of Protein Kinase A (PKA).
DP2 signaling is more complex, involving Gi-mediated inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. It can also activate MAPK/ERK and PI3K/Akt pathways.
Dopamine receptor signaling is also family-specific:
D1-like receptor activation leads to cAMP accumulation and PKA activation. PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), a key integrator of dopaminergic signaling.
D2-like receptor activation suppresses cAMP production and can modulate potassium and calcium channels through the βγ subunits of the Gi/o protein.
Enzymatic Metabolism and Degradation Pathways
The biological activity of PGD2 and Dopamine is terminated by enzymatic degradation.
PGD2 is metabolized through several pathways, including conversion to 15-deoxy-Δ12,14-PGJ2 and other J-series prostaglandins (B1171923). It can also be converted to PGF2α by aldose reductase.
Dopamine is primarily metabolized by two key enzymes:
Monoamine oxidase (MAO): This enzyme oxidizes dopamine to 3,4-dihydroxyphenylacetaldehyde, which is then further metabolized.
Catechol-O-methyltransferase (COMT): COMT methylates dopamine to form 3-methoxytyramine.
In the context of a hypothetical "this compound" molecule, the dopamine-d4 portion would be expected to undergo metabolism by MAO and COMT. The use of deuterium (B1214612) (d4) in the dopamine moiety would result in metabolites that are 4 mass units heavier than their endogenous, unlabeled counterparts. This mass shift allows for their specific detection and quantification using mass spectrometry-based techniques, a common strategy in pharmacokinetic studies to distinguish an administered drug from its endogenous analog. The PGD2 portion would be expected to degrade into its known metabolites.
Enzymatic Activities Involved in its Biotransformation
The biotransformation of Prostaglandin D2 (PGD2) is a complex process involving multiple enzymatic pathways that lead to the formation of a series of biologically active and inactive metabolites. This metabolic cascade is crucial for the regulation of PGD2's potent signaling activities in various physiological and pathological processes. The primary enzymatic activities involved include 11-keto reduction, oxidation by 15-hydroxyprostaglandin dehydrogenase, and dehydration, alongside beta- and omega-oxidation for final clearance. While PGD2 and dopamine systems are functionally linked, particularly in the context of neuroinflammation, the direct regulation of PGD2 metabolizing enzymes by dopamine signaling is still an area of ongoing research. The focus of this section is the well-established enzymatic pathways governing PGD2's metabolic fate.
The synthesis of PGD2 itself is an important enzymatic step, catalyzed by PGD synthases (PGDS) which convert Prostaglandin H2 (PGH2) into PGD2. mssm.edunih.gov There are two main types of PGDS: the lipocalin-type (L-PGDS) and the hematopoietic type (H-PGDS), which are differentially expressed across various tissues. nih.gov L-PGDS is notably present in the central nervous system, male genital organs, and the heart, while H-PGDS is found in immune cells like mast cells and antigen-presenting cells. nih.gov
Once synthesized, PGD2 undergoes rapid metabolism through several key enzymatic routes:
11-Keto Reduction: A major metabolic pathway for PGD2 involves the conversion of its 11-keto group to an 11β-hydroxyl group, transforming PGD2 into 9α,11β-PGF2, a stereoisomer of PGF2α. nih.govfrontiersin.org This reaction is catalyzed by enzymes with 11-ketoprostaglandin reductase activity, which belong to the aldo-keto reductase (AKR) superfamily. nih.govfrontiersin.org Specifically, AKR1C3 (also known as PGF synthase) has been identified as a key enzyme responsible for this conversion. nih.govfrontiersin.org This transformation is significant as it diverts PGD2 away from the pathway of spontaneous dehydration into J-series prostaglandins. caymanchem.com
Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): Following the initial reduction, the newly formed 9α,11β-PGF2 can be further metabolized. frontiersin.org The enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) catalyzes the oxidation of the 15-hydroxyl group, a critical step in the inactivation of prostaglandins. frontiersin.org This sequential process, where 11-ketoreduction is followed by a PGDH-type reaction, has been demonstrated in various tissues, including the lung, and is considered a primary route for PGD2 catabolism. frontiersin.org
Dehydration to J-Series Prostaglandins: PGD2 is an unstable molecule and can undergo non-enzymatic dehydration to form the J-series of prostaglandins. nih.govnih.gov This process leads to the formation of PGJ2, which can then be further converted to other bioactive metabolites such as Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). nih.govmdpi.com While this is often a spontaneous process, it can be influenced by local physiological conditions. nih.govnih.gov
Beta- and Omega-Oxidation: For ultimate excretion, PGD2 and its primary metabolites are subjected to fatty acid catabolism pathways. Studies in hepatocytes have shown that PGD2 is degraded via β-oxidation, leading to the formation of dinor- and tetranor-prostaglandin metabolites. nih.gov This process shortens the carboxylic acid side chain of the prostaglandin molecule, preparing it for elimination.
The interplay of these enzymatic activities determines the local concentration and the spectrum of PGD2-related signaling molecules, each with its own biological activity profile.
Key Enzymes in Prostaglandin D2 Biotransformation
The following table summarizes the primary enzymes involved in the synthesis and metabolism of PGD2, their functions, and the resulting products.
| Enzyme | Abbreviation | Function | Substrate(s) | Key Product(s) |
| Prostaglandin D Synthase (Lipocalin-type) | L-PGDS | Isomerization of PGH2 to PGD2 in the CNS and other tissues. nih.gov | Prostaglandin H2 | Prostaglandin D2 |
| Prostaglandin D Synthase (Hematopoietic-type) | H-PGDS | Isomerization of PGH2 to PGD2 in immune and mast cells. nih.gov | Prostaglandin H2 | Prostaglandin D2 |
| Aldo-Keto Reductase 1C3 | AKR1C3 | Reduction of the 11-keto group of PGD2. nih.govcaymanchem.com | Prostaglandin D2 | 9α,11β-PGF2 |
| 15-Hydroxyprostaglandin Dehydrogenase | 15-PGDH | Oxidation of the 15-hydroxyl group of prostaglandins, leading to inactivation. frontiersin.org | 9α,11β-PGF2 | 15-keto-9α,11β-PGF2 |
Metabolic Pathways and Resulting Metabolites
This table outlines the principal metabolic pathways for PGD2 and the major metabolites generated through each route.
| Metabolic Pathway | Description | Key Metabolites |
| 11-Keto Reduction | Enzymatic conversion of PGD2 to a PGF-ring structure. nih.gov | 9α,11β-PGF2 |
| Sequential Oxidation | Further metabolism of the PGF-ring structure by PGDH. frontiersin.org | 13,14-dihydro-15-keto-9α,11β-PGF2 |
| Dehydration | Spontaneous, non-enzymatic loss of a water molecule. nih.gov | PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) |
| Beta-Oxidation | Fatty acid catabolism pathway in the liver. nih.gov | Dinor-prostaglandin D1, Tetranor-prostaglandin D1 |
Preclinical Studies and Model Systems Exploring Prostaglandin D2 Dopamine Function
In Vitro Cellular Models for Studying PGD2 Dopamine (B1211576) Effects
In vitro models provide a controlled environment to dissect the specific molecular and cellular interactions between PGD2 and components of the dopamine system.
Studies using isolated neuronal cells have begun to unravel the complex and sometimes contradictory effects of Prostaglandin (B15479496) D2 (PGD2) on neuronal health and function. In primary neuron-enriched cultures from rats, PGD2 has been shown to induce dose-dependent cell death at concentrations of 10μM and higher. nih.gov This toxic effect appears to be independent of its classical receptors, DP1 and DP2, as antagonists for these receptors did not reverse the cell death. nih.gov Instead, the toxicity is mediated by PGD2's spontaneous conversion in culture medium to cyclopentenone prostaglandins (B1171923) (CyPGs) like PGJ2 and 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2). nih.govnih.gov These metabolites induce apoptosis and the accumulation of ubiquitinated proteins, a hallmark of cellular stress. nih.gov The neurotoxic effects could be mitigated by antioxidants containing sulfhydryl groups, such as N-acetylcysteine (NAC) and glutathione, which can bind to CyPGs. nih.gov
Conversely, in other contexts, PGD2 shows potential for promoting neuronal differentiation. In motor neuron-like NSC-34 cells, PGD2 treatment led to an increase in both the percentage of cells bearing neurites and the length of those neurites. nih.gov Interestingly, similar to the toxicity studies, this effect was not mediated by DP1 or DP2 receptor agonists. nih.gov The study concluded that the neuritogenesis was likely due to the non-enzymatic conversion of PGD2 into 15d-PGJ2, which then activates the PPARγ receptor. nih.gov
While these studies focus on the direct effects of PGD2 and its metabolites on neurons, the link to dopamine D4 receptor signaling in these specific models is not yet extensively detailed in the literature. However, the D4 receptor is known to be expressed in various brain regions and its activation modulates neuronal excitability, suggesting a potential for interaction with PGD2-initiated signaling cascades. nih.gov
Table 1: Effects of PGD2 in Neuronal Culture Models
| Cell Model | PGD2 Concentration | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rat Primary Neuron-Enriched Cultures | ≥10μM | Dose-dependent cell death, apoptosis, ubiquitinated protein accumulation | DP receptor-independent; mediated by conversion to cytotoxic cyclopentenone prostaglandins (e.g., PGJ2, 15d-PGJ2). | nih.govnih.gov |
PGD2 is a significant signaling molecule in the context of neuroinflammation, primarily through its action on and production by various immune and glial cells. Mast cells are a major source of PGD2 in response to immunological stimuli. mastattack.orgwikipedia.org Upon activation, they release PGD2 along with other inflammatory mediators. wikipedia.orgnih.gov
In the brain, microglia and astrocytes are key players in the inflammatory response and are both producers and targets of PGD2. Activated microglia express hematopoietic PGD synthase (HPGDS), the enzyme responsible for producing PGD2 in inflammatory conditions. nih.gov This microglial-derived PGD2 can then act on astrocytes. Studies have shown that cultured astrocytes express PGD2 receptors (DP1 and DP2) and that stimulation with PGD2 enhances the production of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis (a reactive state of astrocytes). nih.govnih.gov This suggests a critical microglia-to-astrocyte signaling pathway mediated by PGD2 that can amplify neuroinflammatory processes. nih.gov
The interaction with the dopamine system is suggested by the expression of dopamine receptors on these same glial cells. Astrocytes are known to express dopamine D2-like receptors, and their activation can suppress inflammasome activation within these cells, indicating an anti-inflammatory role for dopamine signaling. nih.gov Given that both PGD2 and dopamine receptors are present on astrocytes and modulate inflammatory responses, a functional crosstalk is highly probable, though the specific interplay involving the D4 receptor subtype in this context requires further investigation. The co-localization of these systems in brain regions critical for motor control and reward, which are dense in both dopaminergic terminals and glial cells, points to a potential site of interaction in pathological states. nih.govnih.gov
Table 2: PGD2 Interactions with Immune and Glial Cells
| Cell Type | PGD2-Related Activity | Dopamine Receptor Expression | Potential Functional Interaction | Reference |
|---|---|---|---|---|
| Mast Cells | Major producers of PGD2 upon activation. | - | Source of PGD2 that can influence the neuroinflammatory environment where dopamine signaling occurs. | mastattack.orgwikipedia.org |
| Microglia | Express HPGDS and produce PGD2 when activated. | Yes | PGD2 from microglia can signal to other cells; potential for modulation by dopamine signaling. | nih.gov |
The direct impact of PGD2 on the release and uptake of dopamine is not as well-defined as its role in inflammation. However, studies on other neurotransmitter systems and on the function of dopamine autoreceptors provide insight into potential mechanisms.
Research in mice has shown that PGD2 administration can affect the serotonergic system by increasing the brain concentration of tryptophan and the formation of a key serotonin (B10506) metabolite, without directly altering serotonin release from synaptosomes. nih.gov This indicates that PGD2 can influence neurotransmitter systems, even if not by direct action on the release machinery.
Within the dopamine system, the D2-like receptors, a family that includes the D4 receptor, are crucially involved in regulating dopamine transmission. researchgate.netfrontiersin.org They are present on presynaptic terminals of dopamine neurons and function as autoreceptors. nih.govnih.gov Activation of these D2-like autoreceptors inhibits dopamine release and increases the activity of the dopamine transporter (DAT), which removes dopamine from the synapse. researchgate.netnih.gov The D4 receptor, specifically, is known to be involved in the inhibitory modulation of cortico-striatal neurotransmission. frontiersin.org
While direct evidence linking PGD2 to the modulation of D4 receptor-mediated effects on dopamine release is sparse, a functional connection can be hypothesized. Given that PGD2 levels rise significantly in the brain under pathological conditions, this inflammatory mediator could alter the neuronal environment and indirectly influence the function of dopamine autoreceptors, thereby affecting dopamine release and uptake. nih.gov
In Vivo Animal Models for Investigating PGD2 Dopamine's Role
Animal models are indispensable for understanding how the PGD2-dopamine interplay contributes to complex neurological disorders.
PGD2 and its signaling pathway have been strongly implicated in animal models of neurodegenerative diseases characterized by neuroinflammation. In a rat model of Parkinson's disease (PD) induced by microinfusions of the PGD2 metabolite, PGJ2, into the substantia nigra pars compacta (SNpc), researchers observed progressive PD-like pathology. nih.govnih.gov This included the loss of dopaminergic neurons, activation of microglia and astrocytes, and motor deficits. nih.gov This model highlights the capacity of the PGD2/J2 pathway to drive neurodegeneration. nih.gov
Similarly, in the twitcher mouse, a genetic model of demyelination (Krabbe's disease), PGD2 was identified as a key neuroinflammatory molecule. nih.gov Activated microglia in these mice produce PGD2, which then promotes astrogliosis and exacerbates demyelination and oligodendroglial apoptosis. nih.govnih.gov Blocking the PGD2 pathway, either genetically or pharmacologically, significantly suppressed these pathological features. nih.gov
In a transgenic rat model of Alzheimer's disease (AD), PGD2 was found to be the most abundant prostaglandin in the hippocampus. biorxiv.org The AD model rats showed changes in the cellular distribution of PGD2 receptors, with more DP1 receptors on microglia and fewer DP2 receptors on neurons compared to wild-type rats, suggesting a complex, cell-specific role for PGD2 signaling in AD pathology. biorxiv.org
The most direct evidence for the impact of the PGD2 pathway on dopaminergic neurons comes from animal models of Parkinson's disease, where the primary pathology is the loss of these neurons in the substantia nigra (SNpc). nih.gov
In the PGJ2-induced rat model of PD, there was a significant loss of dopaminergic neurons in the SNpc. nih.gov Analysis of the remaining dopaminergic neurons in these rats revealed a significant increase in the levels of COX-2 (an enzyme in the prostaglandin synthesis pathway) and L-PGDS (lipocalin-type PGD synthase, a key enzyme for PGD2 production in the brain). nih.gov This suggests a feed-forward mechanism where the presence of PGD2/J2 metabolites could upregulate the very enzymes that produce more prostaglandins, thus creating a chronic neuroinflammatory cycle that is detrimental to dopaminergic neurons. nih.govnih.gov The study also noted that levels of the DP2 receptor on these neurons were unchanged. nih.gov These findings pinpoint the PGD2 synthesis pathway as a critical component in the neurodegenerative process affecting dopaminergic neurons in this model.
Table 3: Findings from In Vivo Neurodegeneration Models
| Animal Model | Brain Region | Key Findings Related to PGD2 and Dopamine System | Reference |
|---|---|---|---|
| PGJ2-induced Parkinson's Disease (Rat) | Substantia Nigra pars compacta (SNpc) | Induces progressive loss of dopaminergic neurons, microgliosis, and astrogliosis. Surviving dopaminergic neurons show increased expression of COX-2 and L-PGDS. | nih.govnih.gov |
| Twitcher Mouse (Demyelination) | Brain | PGD2 from microglia drives astrogliosis and demyelination. Blocking PGD2 signaling reduces pathology. | nih.govnih.gov |
Neurological Models (e.g., models of neuroinflammation, neurodegeneration).
Modulation of Neuroinflammatory Processes in the Central Nervous System
There are no available preclinical studies or model systems exploring the modulation of neuroinflammatory processes in the central nervous system by a compound identified as "Prostaglandin D2 Dopamine-d4."
While PGD2 and the dopamine system are individually known to play roles in neuroinflammation, no data exists for the specified compound. For instance, PGD2 production can be enhanced during neuroinflammatory conditions, and it has been shown to have complex effects, sometimes contributing to and at other times modulating inflammatory processes within the brain. nih.govfrontiersin.org Similarly, dopamine receptors, including D2 and D4 receptors, are expressed on immune cells of the central nervous system (microglia), and their activation can modulate the release of inflammatory cytokines. nih.govfrontiersin.org However, these findings relate to the separate actions of these molecules, not the specific compound requested.
Peripheral Systemic Models
No preclinical data from peripheral systemic models are available for "this compound."
Influence on Cardiovascular and Renal Functions
A search of the literature yielded no studies on the influence of "this compound" on cardiovascular and renal functions.
Individually, PGD2 has known effects on the cardiovascular system, including influencing blood pressure and vascular tone, and it can play both protective and pathological roles in conditions like hypertension and myocardial ischemia. nih.govnih.govmdpi.com In the kidneys, PGD2 can affect renal blood flow and sodium excretion. nih.gov The renal dopaminergic system, involving dopamine receptors like D2 and D4, is also crucial for regulating renal hemodynamics and tubular transport. nih.govnih.gov The table below summarizes findings for the individual components, but no such data exists for the compound .
Table 1: Independent Effects of Prostaglandin D2 and Dopamine Receptor Activation on Cardiovascular and Renal Systems
| Molecule/System | Effect | Research Finding | Citation |
|---|---|---|---|
| Prostaglandin D2 | Cardiovascular | Can act as a systemic pressor, but also has complex, dose-dependent effects on cardiac output. | nih.gov |
| Prostaglandin D2 | Cardiovascular | Dysregulated PGD2 signaling is implicated in atherosclerosis and hypertension. | nih.gov |
| Prostaglandin D2 | Renal | Intrarenal infusion increases renal artery flow, urine output, and sodium excretion. | nih.gov |
| Dopaminergic System | Renal | Regulates proximal tubule salt and water reabsorption via D1-like and D2-like receptors. | nih.gov |
Immunological and Inflammatory Responses
There is no information regarding the immunological and inflammatory responses to a compound named "this compound" in peripheral models.
PGD2 is a major mediator produced by mast cells and is critical in the development of allergic diseases and type 2 inflammation, recruiting eosinophils, basophils, and Th2 cells. wikipedia.orgnih.govoup.com The dopamine system also has immunomodulatory roles; dopamine receptors are found on various immune cells, and their activation can influence cytokine production and immune cell cytotoxicity. mdpi.com These distinct pathways are areas of active research, but no studies link them through the specific compound "this compound."
Tracer Studies Using this compound for Metabolic Flux Analysis in Live Systems
No tracer studies using a compound identified as "this compound" for metabolic flux analysis in live systems have been found in the scientific literature.
Deuterated compounds, such as dopamine-d4, are used as tracers to study metabolic pathways. For example, studies might use such tracers to investigate dopamine metabolism and its relationship to neurological conditions. nih.gov PGD2 has also been studied in the context of its metabolic pathways, which can lead to other bioactive lipids. nih.gov However, there is no evidence of a combined "this compound" tracer being used for metabolic flux analysis.
Interplay and Crosstalk Between Prostaglandin D2 Pathways and Dopaminergic Systems
Reciprocal Regulation of PGD2 Synthesis/Signaling by Dopamine (B1211576).
The influence of the dopaminergic system on PGD2 synthesis is an area of ongoing investigation, with evidence suggesting a modulatory role. Catecholamines, including dopamine, are known to act as co-substrates in prostanoid synthesis, hinting at a direct biochemical link. nih.gov The activation of dopamine D2 receptors, in particular, has been shown to influence the arachidonic acid cascade, the metabolic pathway from which all prostaglandins (B1171923), including PGD2, are derived. nih.gov This suggests that fluctuations in dopamine levels or alterations in D2 receptor signaling could directly impact the production of PGD2 in the brain.
Furthermore, dopamine receptors can influence intracellular signaling cascades that may, in turn, regulate the expression or activity of enzymes involved in PGD2 synthesis, such as lipocalin-type PGD2 synthase (L-PGDS). frontiersin.org While direct regulatory effects of dopamine on L-PGDS are still being elucidated, the established connections between dopamine receptor signaling and various kinase pathways suggest a potential for such regulation.
Conversely, PGD2 and its metabolites can modulate dopamine receptor signaling. For instance, in certain cellular contexts, prostaglandins can influence the signaling output of D2 receptors. nih.gov This reciprocal regulation underscores a complex feedback loop where the activity of one system can fine-tune the other, maintaining a delicate balance in neuronal function.
Modulation of Dopamine Synthesis, Release, and Receptor Sensitivity by PGD2.
Prostaglandin (B15479496) D2 can exert significant control over several aspects of dopaminergic neurotransmission, including the synthesis and release of dopamine, as well as the function of its receptors and transporters.
Dopamine Synthesis: The rate-limiting enzyme in dopamine synthesis is tyrosine hydroxylase (TH). nih.gov Research indicates that activation of dopamine D2 receptors can lead to a reduction in TH phosphorylation at Ser40, thereby inhibiting its activity and decreasing dopamine synthesis. nih.gov While direct studies on PGD2's effect on TH are limited, its role in neuroinflammatory processes, which are known to impact dopaminergic neuron health and function, suggests an indirect modulatory capacity. nih.gov In animal models of Parkinson's disease, neuroinflammation involving prostaglandins can lead to dopaminergic neuronal damage, which would consequently affect dopamine synthesis. cuny.edudntb.gov.ua
Dopamine Release: The release of dopamine from presynaptic terminals is a tightly regulated process. PGD2 and its metabolites, acting through their receptors, can influence this process. In conditions of neuroinflammation, which are often characterized by increased prostaglandin production, the function of dopaminergic neurons, including dopamine release, can be significantly altered. nih.gov
Dopamine Transporter Function: The dopamine transporter (DAT) is crucial for clearing dopamine from the synaptic cleft and terminating its signal. frontiersin.org Dopamine D2 receptor activation has been shown to regulate DAT function, in part by increasing its expression on the cell surface. nih.govsemanticscholar.org This D2 receptor-mediated regulation of DAT can be influenced by signaling pathways that are also modulated by prostaglandins, suggesting an indirect route through which PGD2 could impact dopamine reuptake. nih.gov Direct interactions between PGD2 signaling and DAT function are an area for further research.
The following table summarizes the modulatory effects of PGD2 on the dopaminergic system based on current research findings.
| Parameter | Effect of PGD2/Metabolites | Implied Mechanism |
| Dopamine Synthesis | Indirectly inhibitory | Through neuroinflammatory processes affecting tyrosine hydroxylase activity and dopaminergic neuron viability. |
| Dopamine Release | Modulatory | Alteration of presynaptic terminal function in the context of neuroinflammation. |
| Dopamine Transporter (DAT) Function | Indirectly modulatory | Potential influence on D2 receptor-mediated regulation of DAT cell surface expression. |
Shared Downstream Signaling Pathways and Effector Molecules.
The interplay between PGD2 and dopamine is further exemplified by their convergence on common intracellular signaling pathways and effector molecules. A central hub for this crosstalk is the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling cascade, which in dopaminergic neurons, is critically regulated by the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). nih.govmdpi.com
Dopamine D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent PKA activation. consensus.appfrontiersin.org PKA then phosphorylates DARPP-32 at threonine 34 (Thr34), converting it into a potent inhibitor of protein phosphatase-1 (PP1). frontiersin.orgmdpi.com The inhibition of PP1 leads to an increased state of phosphorylation of numerous downstream proteins, thereby amplifying the effects of dopamine. qiagen.com Conversely, activation of dopamine D2 receptors inhibits adenylyl cyclase, reducing cAMP and PKA activity, and can also activate protein phosphatase 2B (calcineurin), which dephosphorylates DARPP-32. nih.govrndsystems.com
Prostaglandin receptors are also G-protein coupled receptors that can modulate cAMP levels. frontiersin.org The PGD2 receptor DP1, for instance, is known to couple to Gs proteins, leading to an increase in intracellular cAMP. semanticscholar.org This suggests a direct point of convergence with the dopamine D1 receptor pathway. By elevating cAMP levels, PGD2 can potentially enhance PKA activity and DARPP-32 phosphorylation, thereby synergizing with D1 receptor signaling.
The table below outlines the key molecules in these shared signaling pathways and their regulation by dopamine and PGD2.
| Molecule | Regulation by Dopamine D1 Receptors | Regulation by Dopamine D2 Receptors | Potential Regulation by PGD2 (via DP1) |
| Adenylyl Cyclase | Stimulation | Inhibition | Stimulation |
| cAMP | Increased | Decreased | Increased |
| Protein Kinase A (PKA) | Activation | Inhibition | Activation |
| DARPP-32 (at Thr34) | Phosphorylation | Dephosphorylation | Phosphorylation |
| Protein Phosphatase-1 (PP1) | Inhibition | Activation | Inhibition |
This convergence on the cAMP/PKA/DARPP-32 signaling cascade allows for a sophisticated integration of signals from both the dopaminergic and prostaglandin systems, enabling a fine-tuned regulation of neuronal excitability and gene expression. consensus.app
Implications for Homeostasis and Pathological Conditions in Animal Models.
The intricate crosstalk between PGD2 and dopamine has significant implications for maintaining neuronal homeostasis and is implicated in the pathophysiology of several neurological and psychiatric disorders. These interactions have been explored in various animal models, particularly those for Parkinson's disease and schizophrenia.
Parkinson's Disease: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. frontiersin.org Animal models of Parkinson's disease, often induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, have been instrumental in demonstrating the role of neuroinflammation in the disease process. dovepress.comexonpublications.com Increased levels of prostaglandins, including PGD2, are a hallmark of this neuroinflammation. nih.gov In a rat model, the administration of a PGD2 metabolite, PGJ2, induced progressive Parkinson's-like pathology, including the loss of dopaminergic neurons and motor deficits. cuny.edudntb.gov.ua This suggests that elevated PGD2 signaling can contribute to the degeneration of the dopaminergic system. Furthermore, the synergistic activation of D1 and D2 dopamine receptors is crucial for motor control, and disruptions in this balance, potentially influenced by aberrant prostaglandin signaling, are a key feature of Parkinson's disease. nih.gov Animal models have shown that l-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment, is associated with altered signaling through the cAMP/PKA/DARPP-32 pathway, a point of convergence for dopamine and PGD2 signaling. nih.gov
Schizophrenia: The dopamine hypothesis of schizophrenia posits that an overactive dopaminergic system contributes to the positive symptoms of the disorder. nih.gov Animal models of schizophrenia often involve the administration of dopamine agonists to induce hyperlocomotion and other behavioral abnormalities that mimic psychosis. acnp.org Given that PGD2 can modulate dopamine signaling, it is plausible that alterations in the PGD2 pathway could contribute to the dopaminergic dysregulation seen in schizophrenia. Rodent models of schizophrenia have demonstrated altered dopamine D2-like receptor function, a key target for antipsychotic medications. nih.gov While direct studies are still needed, the intersection of PGD2 and dopamine signaling pathways suggests that the prostaglandin system could be a novel target for modulating the dopaminergic hyperactivity in schizophrenia.
The following table summarizes the key findings from animal models regarding the interplay of PGD2 and dopamine in pathological conditions.
| Pathological Condition | Animal Model | Key Findings Related to PGD2-Dopamine Interplay |
| Parkinson's Disease | Neurotoxin-induced (e.g., 6-OHDA, MPTP), PGJ2 infusion | - Neuroinflammation with elevated prostaglandins contributes to dopaminergic neurodegeneration. nih.govtaylorandfrancis.com - PGD2 metabolites can induce Parkinson's-like pathology. cuny.edudntb.gov.ua - Altered cAMP/PKA/DARPP-32 signaling is implicated in l-DOPA-induced dyskinesia. nih.gov |
| Schizophrenia | Dopamine agonist-induced hyperlocomotion, developmental models (e.g., MAM) | - Models exhibit hyperactive dopaminergic systems and altered D2 receptor function. nih.govnih.gov - PGD2's potential to modulate dopamine signaling suggests a role in the pathophysiology. |
These findings from animal models highlight the critical importance of the balance between the PGD2 and dopamine systems for maintaining brain health and suggest that targeting their interaction may offer novel therapeutic strategies for a range of debilitating neurological and psychiatric disorders.
Advanced Research Directions and Future Perspectives
Development of Novel Analogs and Probes for Targeted Studies
The creation of novel chemical tools is fundamental to advancing the understanding of PGD2 and dopamine (B1211576) receptor signaling. Research focuses on synthesizing subtype-selective ligands that can act as molecular probes to investigate the specific interactions between a compound and its receptor. nih.gov For instance, by systematically modifying the structure of phenylpiperazines, researchers have developed ligands that preferentially bind to D2, D3, or D4 dopamine receptors. nih.gov These probes are invaluable for:
Mapping Receptor Binding Sites: Selective ligands help identify the specific amino acid residues within a receptor that are crucial for binding. Mutagenesis studies, guided by these probes, can confirm the roles of both highly conserved and non-conserved residues in determining ligand affinity and subtype selectivity. nih.gov
Elucidating Signal Transduction: By activating or blocking a specific receptor subtype (e.g., D2 vs. D4), these analogs allow scientists to dissect the downstream signaling cascades. This includes studying G protein-coupled inwardly rectifying potassium channel (GIRK) activation and other signaling events. nih.gov
In Vivo Functional Analysis: Stable, selective analogs can be used in preclinical models to explore the physiological or pathological consequences of modulating a specific receptor pathway.
The development of deuterated standards, such as PGD2-d4, is a parallel and essential part of this effort, providing the means to accurately measure the levels of endogenous compounds or their synthetic analogs in biological samples. medchemexpress.com
Integration with Multi-Omics Technologies in conjunction with PGD2 Dopamine-d4 Quantification
To gain a holistic understanding of the biological impact of PGD2 and its interaction with dopamine signaling, researchers are increasingly integrating multi-omics technologies. This approach combines different large-scale biological data sets to build a comprehensive picture of cellular and organismal responses. The precise quantification of PGD2-dopamine, facilitated by internal standards like PGD2 Dopamine-d4, is a key component of the metabolomics aspect of these studies. biomol.comcaymanchem.com
Transcriptomics: Analysis of the transcriptome reveals how PGD2 or its analogs alter gene expression. For example, transcriptomic studies on innate lymphoid cells (ILC2s) from asthma patients have shown that PGD2 and its metabolites can upregulate genes involved in chemokine production and cell migration. plos.org This can be correlated with the expression levels of genes for PGD2 synthases (e.g., HPGDS, PTGDS) and receptors (PTGDR). nih.gov
Proteomics and Phosphoproteomics: Proteomics identifies the full set of proteins affected by PGD2 signaling, while phosphoproteomics specifically maps the changes in protein phosphorylation, a key mechanism in signal transduction. nih.gov Studies on the D2 receptor have used phosphoproteomics to create a systematic overview of the signaling induced by various ligands, distinguishing between G protein- and β-arrestin-mediated effects. nih.gov This approach can identify novel protein targets and entire cellular processes regulated by receptor activation. plos.org
By combining these omics datasets with accurate metabolite quantification, researchers can construct detailed models of signaling pathways, from receptor binding and gene activation to protein expression and functional cellular outcomes.
| Omics Technology | Key Application in PGD2/Dopamine Research | Example Finding | Role of PGD2 Dopamine-d4 |
|---|---|---|---|
| Transcriptomics | Analyzing gene expression changes in response to PGD2 or receptor modulation. | Identified upregulation of chemokine and cell migration genes in ILC2s from asthma patients stimulated with PGD2 metabolites. plos.org | Provides context for gene expression by correlating it with precise levels of the PGD2-dopamine conjugate. |
| Proteomics | Identifying protein targets of PGD2 signaling pathways. | Specified targets for 15-deoxy-Δ12,14-prostaglandin J2 (a PGD2 metabolite) in neuronal plasma membranes. plos.org | Helps link the presence of the metabolite to changes in the proteome. |
| Phosphoproteomics | Mapping signaling cascades by detecting protein phosphorylation events. | Systematically mapped biased signaling of the D2 receptor, distinguishing G-protein vs. β-arrestin effects. nih.gov | Allows for correlation between ligand concentration and the intensity of specific signaling pathway activation. |
High-Throughput Screening and Computational Modeling for PGD2 Dopamine-Receptor Interactions
Identifying and optimizing new molecules that modulate PGD2 and dopamine receptors is being accelerated by a combination of high-throughput screening (HTS) and computational modeling.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify those that interact with a specific target. For instance, researchers have developed HTS formats using fluorescence anisotropy to find small molecules that disrupt the interaction between the D2 dopamine receptor and neuronal calcium sensor-1 (NCS-1), a key regulatory protein. nih.gov Such methods are more efficient than traditional techniques like PCR-RFLP and are essential for modern drug discovery and probe development. nih.govnih.gov
Computational Modeling: In silico techniques like homology modeling and molecular dynamics simulations are used to build robust three-dimensional models of receptors like the D1-D5 dopamine receptor subtypes. nih.gov By "docking" virtual ligands into these models, scientists can predict binding affinities and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that determine a ligand's selectivity. nih.govscilit.com These computational approaches can explain why chemically similar ligands have different receptor preferences and guide the synthesis of new compounds with improved properties. nih.gov
These advanced screening and modeling techniques provide a powerful engine for discovering novel probes and potential therapeutic candidates by efficiently navigating the vast chemical space of possible receptor modulators.
Exploration of Additional Physiological and Pathophysiological Roles in Preclinical Research
While the roles of PGD2 in allergy and inflammation are well-studied, preclinical research continues to uncover its involvement in a wide array of other biological processes. nih.govnih.gov This exploration is critical for understanding the full spectrum of PGD2's effects and identifying new therapeutic avenues.
Inflammation and Immunity: The role of PGD2 in inflammation is complex, exhibiting both pro- and anti-inflammatory properties depending on the context and the primary receptor activated (DP1 vs. DP2). nih.govnih.gov Studies show PGD2 can attenuate neutrophilic infiltration in experimental colitis but also promotes the recruitment of Th2 cells and eosinophils in allergic asthma. nih.govnih.gov It also plays a role in the host immune response to bacterial infections. nih.gov
Nervous System: In the central nervous system, PGD2 is a potent endogenous sleep-promoting substance and is involved in regulating body temperature, pain responses, and olfactory function. nih.govontosight.ai
Reproduction: PGD2 signaling is implicated in male sexual development, working in a feedforward loop with the SOX9 gene to ensure the proper development of the male reproductive system. wikipedia.orgnih.gov It is also involved in spermatogenesis and steroidogenesis. nih.gov
Cardiovascular System and Other Roles: PGD2 is known to inhibit platelet aggregation, cause vasodilation, and induce smooth muscle relaxation, suggesting protective effects against cardiovascular disease. nih.govontosight.ai Conversely, elevated levels have been linked to hair growth inhibition in male pattern baldness. wikipedia.org
This ongoing preclinical research continuously expands the known functions of PGD2, highlighting its importance as a multifaceted signaling molecule.
| System/Condition | Observed Role of PGD2 in Preclinical Research | Reference |
|---|---|---|
| Immune System/Inflammation | Can be pro- or anti-inflammatory; recruits Th2 cells, eosinophils, basophils; attenuates neutrophilic infiltration in some models. | nih.govnih.gov |
| Asthma | Levels are significantly elevated; causes bronchoconstriction and vasodilation; critical to the development of allergic asthma. | nih.govwikipedia.org |
| Central Nervous System | Induces sleep (acts opposite to PGE2); regulates body temperature; modulates pain and odor responses. | nih.govwikipedia.org |
| Male Reproduction | Participates in a feedforward loop with SOX9 for testicular development; involved in spermatogenesis. | wikipedia.orgnih.gov |
| Cardiovascular System | Inhibits platelet aggregation; promotes vasodilation. | nih.govontosight.ai |
| Hair Follicles | Elevated levels are linked to inhibition of hair growth. | wikipedia.org |
Q & A
Q. What are the optimal storage and handling protocols for Prostaglandin D2 Dopamine-d4 to maintain compound integrity in long-term studies?
this compound should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years . For solutions, DMSO-based stocks require storage at -80°C (6 months) or -20°C (1 month) . Avoid repeated freeze-thaw cycles. In vivo formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) should be prepared fresh and used immediately to minimize degradation during transport .
Q. How should researchers prepare stock solutions of this compound for in vitro assays, and what considerations prevent precipitation?
- Step 1: Dissolve the compound in DMSO to create a 10 mM stock (e.g., 4.92 mg in 1 mL DMSO).
- Step 2: Centrifuge at 12,000 rpm for 5 minutes to remove insoluble particles.
- Step 3: For working solutions, dilute in assay-compatible buffers (e.g., PBS with ≤1% DMSO).
- Critical Note: Pre-warm frozen aliquots to room temperature to avoid crystallization. If precipitation occurs, sonicate or add co-solvents like PEG300 .
Q. What solvent systems are recommended for maintaining this compound solubility across experimental conditions?
- In vitro: DMSO (up to 10% v/v) is optimal for cellular assays.
- In vivo: Use saline-based formulations with 10% DMSO, 40% PEG300, and 5% Tween-80 for intravenous delivery. For oral administration, 0.5% methylcellulose suspensions are preferred .
Advanced Research Questions
Q. How can deuterium substitution in this compound influence its metabolic stability, and what assays quantify this effect?
Deuterium at metabolically vulnerable sites (e.g., benzylic or α-carbon positions) reduces CYP450-mediated oxidation. To assess stability:
- Assay 1: Incubate with human/rat liver microsomes at 37°C for 60 minutes.
- Assay 2: Quantify remaining parent compound via LC-MS.
- Analysis: Compare half-life (t1/2) values against non-deuterated analogs. A ≥2-fold increase in t1/2 indicates significant isotopic stabilization .
Q. What experimental strategies differentiate this compound's binding affinity between dopamine D4 and other D2-like receptors (D2, D3)?
- Step 1: Use competitive radioligand binding assays with cloned human receptors.
- D2/D3: [³H]Spiperone (2 nM, 25°C incubation).
- D4: [³H]YM-09151-2 (1 nM, 37°C incubation).
- Step 2: Determine nonspecific binding with 10 μM haloperidol.
- Step 3: Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism). Selectivity ratios (D4/D2 >100-fold) confirm specificity .
Q. How should conflicting data on receptor binding affinities be analyzed when characterizing this compound?
- Approach 1: Conduct meta-analysis using Cohen’s d to standardize effect sizes across studies.
- Approach 2: Apply mixed-effects models to account for variables like receptor source (cloned vs. native tissue) or buffer pH.
- Validation: Replicate assays under harmonized conditions (e.g., 37°C, GLP-compliant protocols) .
Q. Which formulation strategies enhance blood-brain barrier (BBB) penetration of this compound for CNS studies?
- Strategy 1: Use lipid-based nanoemulsions (e.g., 20% Labrafil M1944 CS + 5% ethanol).
- Strategy 2: PEGylated liposomes (100 nm size) to improve passive diffusion.
- Validation: Measure brain/plasma ratios via LC-MS/MS at 15, 30, and 60 minutes post-IV dosing .
Q. How can researchers validate the functional activity of this compound in downstream signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
